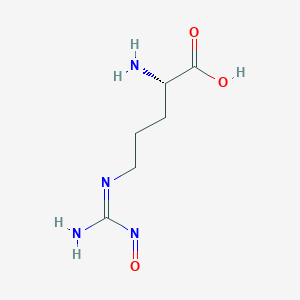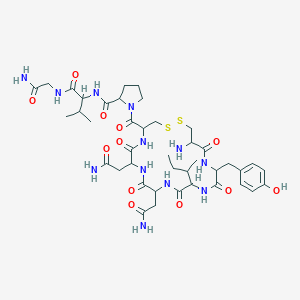![molecular formula C15H20O6 B232901 3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde CAS No. 158761-02-5](/img/structure/B232901.png)
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde, also known as TANU, is a natural compound derived from the plant Streptomyces sp. TANU has been found to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
Furan-2-carbaldehydes, including derivatives similar to the compound , are used as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This process, which involves ligand-free photocatalytic C–C bond cleavage, is significant in green chemistry due to its efficiency and the fact that it does not require the protection of various functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups. Notably, conjugated N,O-tridentate copper complexes are employed as novel photoinitiators under visible light in this process (Yu et al., 2018).
Synthesis of Carbonitriles
In another application, furan-2-carbaldehydes serve as precursors in the synthesis of carbonitriles. These compounds, which demonstrate significant cytotoxicity and inhibition of matrix metalloproteinases, are synthesized through the condensation of silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes with specific dihydropyran carbonitriles. The synthesized carbonitriles are identified using various spectroscopic methods, including NMR and GC-MS (Ignatovich et al., 2015).
Applications in Organic Synthesis
Furan-2-carbaldehydes also play a role in the synthesis of various organic compounds. For instance, they are involved in the preparation of novel 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, which are studied for their potential biological activity and structure using X-ray diffractometry (Ignatovich et al., 2015).
Antiviral Compounds from Actinomycetes
Alkaloids derived from furan-2-carbaldehydes, isolated from actinomycetes like Jishengella endophytica, have been found to exhibit activity against the influenza A virus subtype H1N1. These compounds, identified through spectroscopic methods, J-based configuration analysis, and electronic circular dichroism calculations, present potential for the development of new antiviral drugs (Wang et al., 2014).
Crystallography and Molecular Structure
The crystal structure of closely related compounds to our subject molecule, like (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, has been extensively studied. These studies focus on the molecular conformations, crystal packing, and intermolecular interactions, providing insight into the physical and chemical properties of such compounds (Lo Presti et al., 2003).
Eigenschaften
CAS-Nummer |
158761-02-5 |
|---|---|
Produktname |
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde |
Molekularformel |
C15H20O6 |
Molekulargewicht |
296.31 g/mol |
IUPAC-Name |
3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3 |
InChI-Schlüssel |
FCQQCKZJCMQQPN-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |
Kanonische SMILES |
CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |
Synonyme |
mniopetal E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



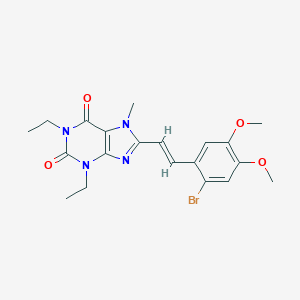



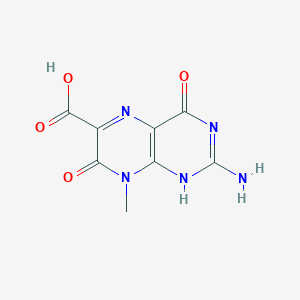
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
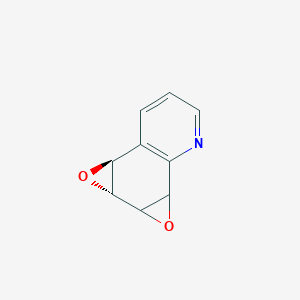
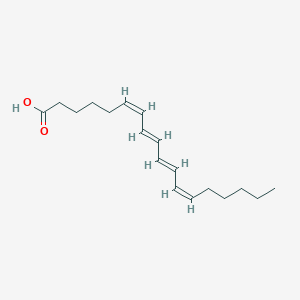
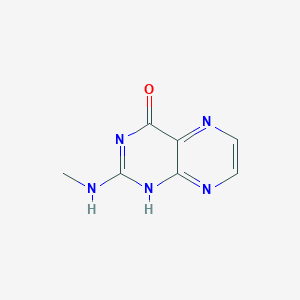
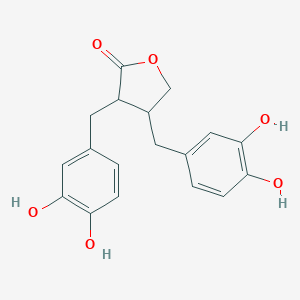
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)

